molecular formula C10H11Cl2N B11885787 5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11885787
M. Wt: 216.10 g/mol
InChI Key: JWZKSSXSQIKESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline: is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction , where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The chlorination and methylation steps are then introduced to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine gas or alkyl halides for alkylation.

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in synthetic chemistry.

Scientific Research Applications

5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline
  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Uniqueness

5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,8-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-4-5-13-10-8(12)3-2-7(11)9(6)10/h2-3,6,13H,4-5H2,1H3

InChI Key

JWZKSSXSQIKESX-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.